
2-(3-Pentoxy)-3-methyl-1-butene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Pentoxy)-3-methyl-1-butene is an organic compound that belongs to the class of alkenes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pentoxy)-3-methyl-1-butene can be achieved through several methods. One common approach involves the reaction of 3-pentoxy radicals with suitable alkenes under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under high pressure and temperature. The process is carefully monitored to maintain the desired reaction conditions and to ensure the efficient conversion of raw materials into the target compound .
化学反应分析
Types of Reactions
2-(3-Pentoxy)-3-methyl-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The pentoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
科学研究应用
2-(3-Pentoxy)-3-methyl-1-butene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Pentoxy)-3-methyl-1-butene involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that participate in further reactions. These intermediates can interact with enzymes, receptors, or other biomolecules, influencing biological pathways and processes .
相似化合物的比较
Similar Compounds
- 1-Propoxy-3-methyl-1-butene
- 2-Butoxy-3-methyl-1-butene
- 3-Pentoxy-3-methyl-1-butene
Uniqueness
2-(3-Pentoxy)-3-methyl-1-butene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for specialized research and industrial purposes .
属性
CAS 编号 |
56798-18-6 |
|---|---|
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC 名称 |
3-(3-methylbut-1-en-2-yloxy)pentane |
InChI |
InChI=1S/C10H20O/c1-6-10(7-2)11-9(5)8(3)4/h8,10H,5-7H2,1-4H3 |
InChI 键 |
GCRGZVPKBFFPEY-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)OC(=C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


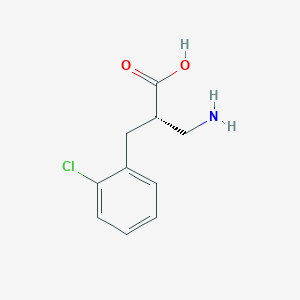
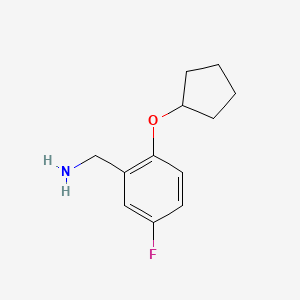
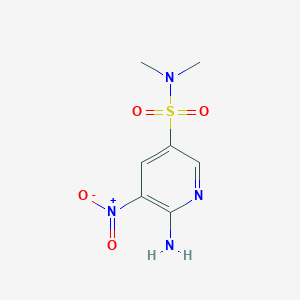

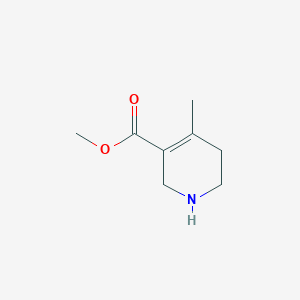
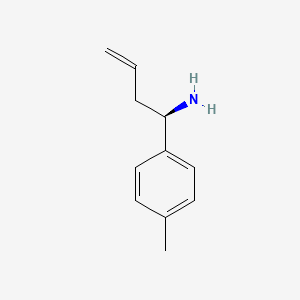
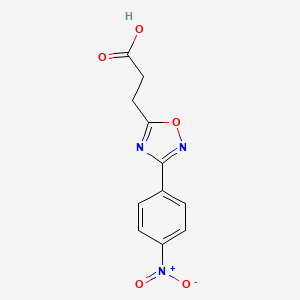
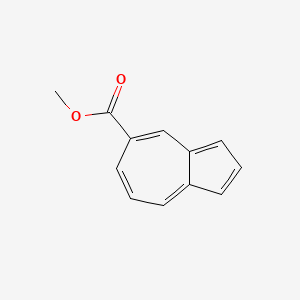
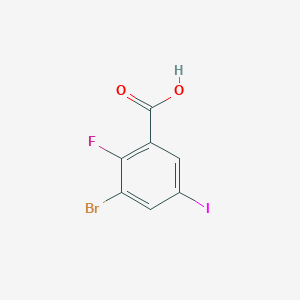
![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)
![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)

![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)

